molecular formula C6H12O6 B12059575 (3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

Cat. No.: B12059575
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-UTTRQBQKSA-N
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Description

(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is a complex organic compound that belongs to the class of carbohydrates It is characterized by multiple hydroxyl groups attached to a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol typically involves the use of protected sugar derivatives. The synthetic route may include steps such as:

    Protection of Hydroxyl Groups: Using protecting groups like acetals or silyl ethers to prevent unwanted reactions.

    Formation of the Oxane Ring: Cyclization reactions to form the six-membered oxane ring.

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Fermentation Processes: Utilizing microorganisms to produce the compound from simple sugars.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: TsCl, trifluoromethanesulfonic anhydride (Tf2O).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of biodegradable materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in carbohydrate metabolism.

    Pathways Involved: Glycolysis, gluconeogenesis, and other metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple sugar with a similar structure but different stereochemistry.

    Mannose: Another sugar with a similar ring structure but different functional groups.

    Galactose: Similar to glucose but with different hydroxyl group orientation.

Uniqueness

(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1

InChI Key

WQZGKKKJIJFFOK-UTTRQBQKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([13C@@H]([C@H](C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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